![molecular formula C15H12N2O3 B5591126 6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5591126.png)

6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Vue d'ensemble

Description

"6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione" is a complex organic compound with potential biological activities. It is part of a broader family of heterocyclic compounds that have been extensively studied for various applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of similar compounds involves multi-step organic reactions, starting with basic heterocyclic scaffolds and introducing various functional groups through reactions like acylation, alkylation, and condensation. For example, Rashan et al. described the synthesis of a related compound with antiviral activity against influenza viruses, highlighting the importance of precise synthetic strategies to achieve desired biological activities (Rashan et al., 1989).

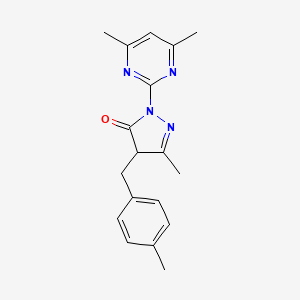

Molecular Structure Analysis

Structural determination techniques such as X-ray crystallography and NMR spectroscopy play a crucial role in confirming the molecular structure of synthesized compounds. The molecular structure of these compounds often features an envelope conformation for the pyridine-dione ring and specific dihedral angles between substituent phenyl rings, which are essential for their biological activity and physical properties (Das et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including acylation and nucleophilic substitutions, which modify their chemical properties and biological activities. The ability to undergo specific reactions makes them versatile intermediates in organic synthesis and drug discovery (Jones et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. These properties are critical for the compound's application in pharmaceutical formulations and material science (Gendron et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are determined by the functional groups present in the compound. Studies on similar compounds have shown a range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects, attributed to their chemical structure (Veeranna et al., 2022).

Applications De Recherche Scientifique

Antiviral Applications

6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and its derivatives have shown significant potential in antiviral research. A study by Rashan et al. (1989) detailed the synthesis of a related compound, 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, and explored its in vitro activity against RNA-containing influenza viruses types A and B. This research highlighted the compound's promising antiviral properties at concentrations with no cytotoxic effects on MRC-5 cells in tissue culture (Rashan et al., 1989).

Optoelectronic Applications

The compound has also been utilized in the development of optoelectronic materials. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. The research emphasized the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, integral to the compound, which endows it with high conductivity and electron mobility (Hu et al., 2015).

Synthetic Chemistry and Material Science

Saraswat and Pandey (2017) focused on synthesizing and characterizing derivatives of 6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, indicating its importance in the creation of novel chemical combinations with potential therapeutic applications (Saraswat & Pandey, 2017). Additionally, studies on the mild synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, as reported by Zhang et al. (2014), highlight the compound's significance in the synthesis of novel organic materials with potential biological applications (Zhang et al., 2014).

Polymer Science

The compound's derivatives have been explored in polymer science as well. Beyerlein and Tieke (2000) discussed the synthesis of photoluminescent conjugated polymers containing diketopyrrolopyrrole (DPP) units, demonstrating its application in electronic materials (Beyerlein & Tieke, 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2-ethoxyphenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-20-12-8-4-3-7-11(12)17-14(18)10-6-5-9-16-13(10)15(17)19/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNNOQSNWGXTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591044.png)

![2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)

acetic acid](/img/structure/B5591069.png)

![9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591073.png)

![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)

![(1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5591089.png)

![N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5591092.png)

![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)

![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)

![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)

![N,N-dimethyl-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5591143.png)